tert-Butyl piperazine-1-carboxylate oxalate

Overview

Description

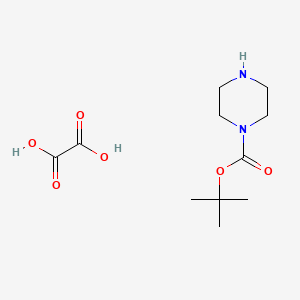

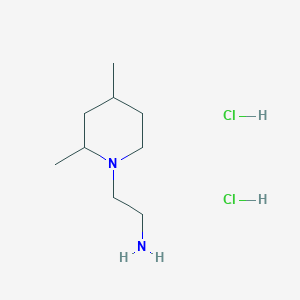

Tert-Butyl 1-piperazinecarboxylate, also known as Olaparib Impurity 7, is an impurity of Olaparib . It is an N-Boc protected piperazine .

Synthesis Analysis

The synthesis of tert-Butyl piperazine-1-carboxylate involves the use of column chromatography (petroleum ether/ethyl acetate = 4:1) to yield a colorless solid .Molecular Structure Analysis

The molecular structure of tert-Butyl piperazine-1-carboxylate is represented by the formula C9H18N2O2 .Chemical Reactions Analysis

1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of tert-Butyl piperazine-1-carboxylate include a melting point of 43-47 °C . Its molecular weight is 186.25 .Scientific Research Applications

Synthesis and Characterization

- Synthesis and Characterization : tert-Butyl piperazine-1-carboxylate oxalate derivatives have been synthesized and characterized using various spectroscopic techniques. For instance, two derivatives, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by FT-IR, 1H & 13C NMR, LCMS, and X-ray diffraction analysis (Kulkarni et al., 2016).

Biological Evaluation

- Antibacterial and Antifungal Activities : Some derivatives of this compound have been evaluated for their antibacterial and antifungal activities. The mentioned derivatives were found to be moderately active against several microorganisms (Kulkarni et al., 2016).

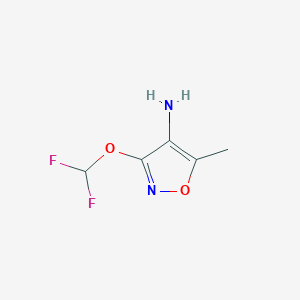

- Anthelmintic Activity : tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was screened for in vitro anthelmintic activity and exhibited moderate effectiveness (Sanjeevarayappa et al., 2015).

Chemical Properties and Applications

- Molecular Structure and Properties : The molecular structure of various this compound derivatives has been determined, revealing insights into their chemical properties and potential applications (Mamat et al., 2012).

- Anticorrosive Behavior : Research has also been conducted on the anticorrosive properties of certain derivatives, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, for carbon steel in acidic solutions (Praveen et al., 2021).

Medicinal Chemistry Applications

- Role in Synthesis of Medicinal Compounds : Some derivatives serve as important intermediates in the synthesis of biologically active compounds. For example, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is used in synthesizing benzimidazole compounds (Ya-hu, 2010).

Crystallography and Structural Analysis

- Crystallography Studies : Extensive crystallography studies have been conducted to understand the molecular configuration of various this compound derivatives, contributing to a deeper understanding of their potential applications in various fields (Gumireddy et al., 2021).

Safety and Hazards

Tert-Butyl piperazine-1-carboxylate is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of water if it comes in contact with skin, and removing the person to fresh air and keeping them comfortable for breathing if inhaled .

Future Directions

Tert-Butyl piperazine-1-carboxylate can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone . This suggests potential future directions in the development of new bioactive molecules and drug substances.

Mechanism of Action

Target of Action

Tert-Butyl Piperazine-1-carboxylate Oxalate, also known as 1-Boc-piperazine Oxalate, is primarily targeted at Gram-positive bacteria . It has shown strong bactericidal properties against susceptible and drug-resistant strains . The compound’s primary targets are the bacterial cytoplasmic membranes .

Mode of Action

The mode of action of this compound involves the depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

This compound affects the biochemical pathways related to the bacterial membrane potential . The depolarization of the bacterial cytoplasmic membrane leads to the disruption of essential processes, such as nutrient uptake and energy production, thereby inhibiting bacterial growth .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By disrupting the bacterial membrane potential, it prevents the bacteria from carrying out essential processes, leading to their death .

properties

IUPAC Name |

tert-butyl piperazine-1-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;3-1(4)2(5)6/h10H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWRZAGRJJOLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)

![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)